4-Methyl-3-pentenoic acid chemical properties and structure
4-Methyl-3-pentenoic acid chemical properties and structure
An In-depth Technical Guide to 4-Methyl-3-pentenoic Acid: Chemical Properties, Structure, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methyl-3-pentenoic acid, a notable methyl-branched unsaturated fatty acid. Designed for researchers, chemists, and professionals in drug development, this document delves into its core chemical properties, structural characteristics, synthesis, reactivity, and applications, grounding all claims in authoritative data.
Introduction: A Molecule of Dual Functionality
4-Methyl-3-pentenoic acid, also known by its trivial name Pyroterebic acid, is an organic compound that holds significance as a versatile intermediate in chemical synthesis.[1][2] As a short-chain fatty acid, it features both a carboxylic acid group and a carbon-carbon double bond, bestowing upon it a dual reactivity that is valuable in the synthesis of more complex molecules such as esters and alcohols.[1] Its structure, a pent-3-enoic acid backbone substituted with a methyl group at the fourth position, classifies it as a methyl-branched monounsaturated fatty acid.[2][3] This compound is not only a synthetic building block but has also been identified as a bacterial metabolite and a volatile organic compound found in nature.[2][3]
Chemical Identity and Molecular Structure
Precise identification is paramount in scientific research. The fundamental identifiers and structural details of 4-Methyl-3-pentenoic acid are summarized below.
| Identifier | Value |
| IUPAC Name | 4-methylpent-3-enoic acid[2] |
| Synonyms | Pyroterebic acid, 4-Methylpent-3-enoic acid[1][2] |
| CAS Number | 504-85-8[1][2] |
| Molecular Formula | C₆H₁₀O₂[1][4][5] |
| Molecular Weight | 114.14 g/mol [1][2] |
| InChI | InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8)[2][4] |
| InChIKey | CQJHAULYLJXJNL-UHFFFAOYSA-N[2][4] |
| Canonical SMILES | CC(=CCC(=O)O)C[2] |
The molecule's structure consists of a five-carbon chain with a carboxylic acid at one terminus. A double bond is located between the third and fourth carbon atoms, and a methyl group is attached to the fourth carbon. This specific arrangement influences its steric and electronic properties, which in turn dictate its reactivity.
Caption: 2D Structure of 4-Methyl-3-pentenoic acid.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in various systems, from reaction vessels to biological matrices. These parameters are critical for experimental design, including solvent selection, temperature control, and purification methods.
| Property | Value | Source |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 208 - 225 °C | [1] |
| Melting Point | 98 °C (in ligroine) | [1] |
| Density | 0.987 g/cm³ | [1] |
| pKa | 4.60 (at 25 °C) | [1][5] |
| Flash Point | 105 °C | [1] |
| Vapor Pressure | 0.0906 mmHg at 25°C | [1] |
| Refractive Index | 1.454 | [1] |
| Solubility | Soluble in alcohol and ether solvents | [1] |
The pKa of 4.60 indicates it is a weak acid, comparable to other short-chain carboxylic acids. Its solubility in organic solvents like alcohols and ethers is expected for a molecule with a significant hydrocarbon portion, making it suitable for a wide range of organic reactions.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and verification of chemical compounds.
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¹³C NMR Spectroscopy : The carbon NMR spectrum provides distinct signals for each of the six carbon atoms, reflecting their unique chemical environments. The carbonyl carbon of the carboxylic acid will appear significantly downfield, while the sp² carbons of the double bond will have characteristic shifts in the olefinic region. Data is available for review on platforms like SpectraBase.[6]
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Mass Spectrometry (GC-MS) : In electron ionization mass spectrometry (EI-MS), 4-Methyl-3-pentenoic acid exhibits a characteristic fragmentation pattern. The molecular ion peak (M+) would be observed at m/z 114. Key fragment ions often include peaks at m/z 99 (loss of a methyl group) and 43 (isopropyl cation), which are highly indicative of the structure.[2][7]
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Infrared (IR) Spectroscopy : The IR spectrum is defined by strong, characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid dimer. A sharp, strong C=O stretching vibration will appear around 1710 cm⁻¹. The C=C double bond stretch is expected to be a weaker band around 1650 cm⁻¹.
Synthesis and Chemical Reactivity
General Synthesis Pathway
A common and logical laboratory synthesis for 4-Methyl-3-pentenoic acid involves a multi-step process starting from a simpler five-carbon precursor.[1] The causality behind this pathway lies in the strategic construction of the carbon skeleton and the sequential oxidation of the functional group.
Protocol: Three-Step Synthesis
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Step 1: Grignard Addition to Pentenal.
-
Rationale: To introduce the required methyl group at the C4 position and create the precursor alcohol. A methyl Grignard reagent (e.g., methylmagnesium bromide) is an excellent nucleophile for attacking the electrophilic carbonyl carbon of an aldehyde.
-
Procedure: A solution of pentenal in anhydrous ether is cooled in an ice bath. A solution of methyl Grignard reagent is added dropwise with stirring. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated to yield 4-methyl-3-pentenol.
-
-
Step 2: Oxidation to Aldehyde.
-
Rationale: The secondary alcohol must be oxidized to an aldehyde. A mild oxidizing agent like pyridinium chlorochromate (PCC) is chosen to prevent over-oxidation to the carboxylic acid at this stage.
-
Procedure: 4-methyl-3-pentenol is dissolved in dichloromethane, and PCC is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then filtered through a pad of silica gel to remove chromium salts, yielding 4-methyl-3-pentenal.
-
-
Step 3: Oxidation to Carboxylic Acid.
-
Rationale: A stronger oxidizing agent is now required to convert the aldehyde to the final carboxylic acid product.
-
Procedure: 4-methyl-3-pentenal is oxidized using an appropriate reagent, such as potassium permanganate or Jones reagent (chromic acid), under acidic conditions to produce the final product, 4-Methyl-3-pentenoic acid.[1] Purification is typically achieved via distillation or chromatography.
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Caption: Synthetic workflow for 4-Methyl-3-pentenoic acid.
Chemical Reactivity
The molecule's reactivity is dominated by its two functional groups:
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Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, including esterification with alcohols, reduction to the corresponding primary alcohol, and conversion to acyl chlorides using reagents like thionyl chloride.
-
Alkene Group: The carbon-carbon double bond can participate in addition reactions, such as catalytic hydrogenation to yield 4-methylpentanoic acid, or electrophilic addition with halogens.
Applications in Scientific and Industrial Fields
4-Methyl-3-pentenoic acid serves as a valuable precursor and building block in several areas.
-
Intermediate in Chemical Synthesis : Its primary role is as an intermediate for synthesizing other organic compounds.[1] The dual functionality allows for selective modification at either the acid or alkene moiety, making it a versatile tool in multi-step organic synthesis.
-
Fragrance and Cosmetics Industry : The compound itself or its ester derivatives can be used as ingredients in perfumes and fragrances to impart specific scents.[1]
-
Drug Development and Medicinal Chemistry : In drug design, the incorporation of small alkyl groups like methyl can significantly modulate a molecule's properties.[8] Introducing a structure like 4-Methyl-3-pentenoic acid into a larger lead compound can alter its lipophilicity, conformational flexibility, and metabolic stability.[8] This strategy is often employed to optimize pharmacokinetic and pharmacodynamic profiles, potentially improving a drug candidate's efficacy or reducing side effects.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial to ensure laboratory safety.
-
Hazard Identification : 4-Methyl-3-pentenoic acid is known to be an irritant. Direct contact with the skin and eyes should be avoided.[1]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including chemical-resistant gloves and safety goggles, is mandatory when handling this compound.[9][10]
-
Handling Procedures : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[9][10]
-
Storage Conditions : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][9] Recommended storage temperature is between 2-8°C.[1]
Conclusion
4-Methyl-3-pentenoic acid is a structurally interesting and synthetically useful organic molecule. Its well-defined chemical and physical properties, combined with the reactivity of its carboxylic acid and alkene functional groups, make it a valuable intermediate in organic synthesis. For researchers in materials science, fragrance development, and particularly in medicinal chemistry, this compound offers a versatile scaffold for creating novel and functional molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
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4-Methylpent-3-enoic acid - ChemBK. (2024-04-09). ChemBK. [Link]
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4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem. National Center for Biotechnology Information. [Link]
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3-Pentenoic acid, 4-methyl- - NIST WebBook. National Institute of Standards and Technology. [Link]
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4-Methyl-3-pentenoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
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[Application of methyl in drug design] - PubMed. (2013-08). National Center for Biotechnology Information. [Link]
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